Ezatiostat hydrochloride, also known as TLK199 or Telintra®, is a liposomal small-molecule glutathione analog prodrug []. It acts as a potent and selective inhibitor of glutathione S-transferase P1-1 (GST P1-1) []. This enzyme is frequently overexpressed in various human hematologic cancers, making it a relevant target for pharmacological intervention []. Ezatiostat hydrochloride primarily functions as a hematopoiesis-stimulating agent by promoting the growth and maturation of various blood cell precursors, including granulocytes, monocytes, erythrocytes, and platelets [].
Although the provided abstracts do not present a detailed analysis of specific chemical reactions involving Ezatiostat hydrochloride, they emphasize its mechanism of action, which involves binding to and inhibiting GST P1-1 []. This inhibition leads to the dissociation of GST P1-1 from c-jun N-terminal kinase (JNK)/c-Jun, thereby activating signaling pathways responsible for cell proliferation and differentiation in normal hematopoietic cells, and inducing apoptosis in malignant cells [].
Ezatiostat hydrochloride functions as a prodrug, requiring intracellular de-esterification to its active form, TLK117 []. This active metabolite binds to and inhibits GST P1-1, disrupting its interaction with JNK/c-Jun [, ]. This inhibition subsequently restores Jun kinase and MAPK pathway activities, stimulating MAPK-mediated cellular proliferation and differentiation pathways []. In essence, by inhibiting GST P1-1, Ezatiostat hydrochloride promotes the growth and maturation of hematopoietic precursor cells, leading to increased production of various blood cells [].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: